molecular formula C14H24N2O3 B13002487 Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate

Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate

Cat. No.: B13002487
M. Wt: 268.35 g/mol
InChI Key: GCIXGIYXEJFYGP-UHFFFAOYSA-N
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Description

Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is particularly interesting due to its unique structure, which includes two piperidine rings connected by carbonyl and carboxylate groups.

Preparation Methods

The synthesis of Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine derivatives with ethyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in the body, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, leading to their pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual piperidine ring structure, which provides distinct reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-2-19-14(18)12-4-3-9-16(10-12)13(17)11-5-7-15-8-6-11/h11-12,15H,2-10H2,1H3

InChI Key

GCIXGIYXEJFYGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CCNCC2

Origin of Product

United States

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